molecular formula C12H16Cl3NS B1431152 2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864014-54-9

2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No. B1431152
M. Wt: 312.7 g/mol
InChI Key: ORRGGKKUJYRDOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride is C13H17Cl2NS. The average mass is 276.225 Da and the monoisotopic mass is 275.030212 Da .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the use of piperidine derivatives in the synthesis of differently functionalized cyclopentenediones. These compounds are synthesized under mild conditions, leading to products with potential applications in pharmaceuticals and materials science (Egorov et al., 2019).

Antibacterial and Antifungal Activities

Piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones showed significant activity against various strains, indicating the potential of piperidine derivatives in developing new antimicrobial agents (ANISETTI & Reddy, 2012).

Enzyme Inhibition for Alzheimer's Disease

In the quest to find new drug candidates for Alzheimer’s disease, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was synthesized. These compounds were tested for their enzyme inhibition activity against acetylcholinesterase, a key enzyme in the development of Alzheimer's disease, showcasing the versatility of piperidine derivatives in medicinal chemistry applications (Rehman et al., 2018).

Structural Studies

The synthesis and structural investigation of piperidine derivatives, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, have been conducted to understand their crystal structure and chemical behavior. These studies provide insights into the molecular geometry and potential interactions of piperidine derivatives, which are valuable for the design of new compounds with desired properties (Girish et al., 2008).

properties

IUPAC Name

2-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NS.ClH/c13-10-5-3-6-11(14)12(10)16-8-9-4-1-2-7-15-9;/h3,5-6,9,15H,1-2,4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRGGKKUJYRDOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=C(C=CC=C2Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
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2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
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2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
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2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
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2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride
Reactant of Route 6
2-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

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